1-[3-(4-Fluoro-phenyl)-acryloyl]-3-(4-iodo-phenyl)-thiourea
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Overview
Description
N-[3-(4-Fluorophenyl)acryloyl]-N’-(4-Iodophenyl)thiourea is a synthetic organic compound characterized by the presence of fluorine and iodine atoms attached to phenyl rings, along with an acrylamide and thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Fluorophenyl)acryloyl]-N’-(4-Iodophenyl)thiourea typically involves the reaction of 4-fluorophenylacryloyl chloride with 4-iodophenylthiourea. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-[3-(4-Fluorophenyl)acryloyl]-N’-(4-Iodophenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Fluorophenyl)acryloyl]-N’-(4-Iodophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thioureas or acrylamides.
Scientific Research Applications
N-[3-(4-Fluorophenyl)acryloyl]-N’-(4-Iodophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-Fluorophenyl)acryloyl]-N’-(4-Iodophenyl)thiourea involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-Fluorophenyl)acryloyl]-N’-(2-Methoxyphenyl)thiourea
- N-[3-(4-Fluorophenyl)acryloyl]-N’-Isopropylthiourea
- N-[3-(4-Fluorophenyl)acryloyl]phenylalanine
Uniqueness
N-[3-(4-Fluorophenyl)acryloyl]-N’-(4-Iodophenyl)thiourea is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties. These halogen atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H12FIN2OS |
---|---|
Molecular Weight |
426.2 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(4-iodophenyl)carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C16H12FIN2OS/c17-12-4-1-11(2-5-12)3-10-15(21)20-16(22)19-14-8-6-13(18)7-9-14/h1-10H,(H2,19,20,21,22)/b10-3+ |
InChI Key |
QHSVCHXOAWXNTL-XCVCLJGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)I)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC(=S)NC2=CC=C(C=C2)I)F |
Origin of Product |
United States |
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